(2-Bromo-4-((2-chlorobenzyl)oxy)-5-ethoxyphenyl)methanamine
Description
(2-Bromo-4-((2-chlorobenzyl)oxy)-5-ethoxyphenyl)methanamine is a halogen-substituted aromatic methanamine derivative. Its structure features a bromine atom at position 2, a 2-chlorobenzyloxy group at position 4, and an ethoxy group at position 5 on the phenyl ring, with a methanamine (-CH2NH2) moiety attached to the aromatic core.
Properties
Molecular Formula |
C16H17BrClNO2 |
|---|---|
Molecular Weight |
370.7 g/mol |
IUPAC Name |
[2-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methanamine |
InChI |
InChI=1S/C16H17BrClNO2/c1-2-20-15-7-12(9-19)13(17)8-16(15)21-10-11-5-3-4-6-14(11)18/h3-8H,2,9-10,19H2,1H3 |
InChI Key |
YUONBEAJCCKDNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CN)Br)OCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Selection of Starting Material
The synthesis begins with a substituted phenolic compound, typically 4,5-diethoxyphenol, due to its reactivity in electrophilic aromatic substitution. Bromination at the ortho position relative to the ethoxy groups is critical. Patent CN102267894A demonstrates that methyl or ethoxy substituents reduce steric hindrance compared to bulkier groups, enhancing bromination efficiency.
Bromination Conditions
Bromination is achieved using hydrogen peroxide (H₂O₂) and metal bromides (e.g., KBr) in sulfuric acid. Optimal conditions from include:
-
Temperature : 30–60°C (higher temperatures increase byproducts).
-
Molar Ratios : Phenol:H₂O₂:KBr = 1.0:0.5–0.8:1.0–1.2.
-
Reaction Time : 2–4 hours.
In a representative procedure, 4,5-diethoxyphenol (0.1 mol) reacted with H₂O₂ (0.08 mol) and KBr (0.12 mol) at 50°C for 3 hours yielded 2-bromo-4,5-diethoxyphenol with 95% purity and 97% yield.
Table 1: Bromination Optimization
| Temperature (°C) | H₂O₂ Equiv. | KBr Equiv. | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 30 | 0.5 | 1.0 | 89 | 92 |
| 50 | 0.8 | 1.2 | 97 | 95 |
| 60 | 0.8 | 1.2 | 85 | 88 |
Higher temperatures (>60°C) promote over-bromination, reducing yields.
Etherification with 2-Chlorobenzyl Bromide
Formation of the Benzyloxy Group
The brominated intermediate undergoes etherification with 2-chlorobenzyl bromide. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is essential for facilitating the reaction in aqueous-organic biphasic systems.
Reaction Parameters
-
Solvent : Water or ethanol.
-
Base : Potassium carbonate or sodium ethoxide.
-
Catalyst : TBAB (0.02–0.10 equiv).
-
Temperature : 50–90°C.
In a protocol adapted from, 2-bromo-4,5-diethoxyphenol (0.07 mol) reacted with 2-chlorobenzyl bromide (0.08 mol) in ethanol containing TBAB (0.004 mol) at 80°C for 5.5 hours, achieving 92.4% yield of the etherified product.
Table 2: Etherification Efficiency
| Catalyst Loading (equiv) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 0.02 | 50 | 6 | 78 |
| 0.05 | 80 | 5.5 | 92 |
| 0.10 | 90 | 5 | 85 |
Excessive catalyst or temperature leads to decomposition, necessitating careful optimization.
Introduction of the Methanamine Group
Reductive Amination Strategy
The final step involves converting a ketone or nitrile intermediate to the methanamine. While direct methods are scarce in the provided sources, analogous protocols suggest using:
-
Nitrile Reduction : LiAlH₄ in tetrahydrofuran (THF).
-
Nitro Reduction : H₂/Pd-C in ethanol.
For example, a nitrile intermediate could be reduced with LiAlH₄ (2 equiv) in THF at 0°C to room temperature, followed by quenching with aqueous NH₄Cl.
Challenges in Amine Formation
-
Purity : Byproducts from incomplete reduction require chromatography (silica gel, ethyl acetate/hexane).
Purification and Characterization
Chromatographic Techniques
Final purification employs silica gel chromatography with ethyl acetate/hexane (1:3 to 1:1). The target compound exhibits an Rf ≈ 0.4 in 1:1 ethyl acetate/hexane.
Analytical Data
-
Melting Point : Expected range 185–190°C (similar to methoxy analog).
-
¹H NMR : Key signals include δ 7.4–7.6 (aromatic protons), 5.1 (OCH₂C₆H₄Cl), and 3.8 (OCH₂CH₃).
Scalability and Industrial Considerations
Chemical Reactions Analysis
Photolytic Degradation
Exposure to UV light induces bond cleavage in the molecule, particularly at the ether and carbon-halogen linkages. Key degradation pathways include:
Photodegradation kinetics are influenced by solvent polarity and the presence of metal ions like Cu²⁺, which accelerate reaction rates .
Nucleophilic Substitution Reactions
The bromine atom undergoes substitution under controlled conditions:
The chlorobenzyl ether group remains stable under these conditions due to steric protection .
Amine Functionalization
The primary amine participates in selective transformations:
a. Acylation
Reaction with acetyl chloride in dichloromethane yields the corresponding acetamide derivative (90% yield) .
b. Schiff Base Formation
Condensation with aromatic aldehydes (e.g., benzaldehyde) produces stable imines, as confirmed by IR and NMR .
c. BOC Protection
Using tert-butoxycarbonyl (BOC) anhydride in the presence of triethylamine results in a protected amine, which is deprotected using HCl/dioxane .
Reductive Transformations
Catalytic hydrogenation selectively reduces specific moieties:
| Substrate | Conditions | Outcome |
|---|---|---|
| Aromatic bromine | H₂/Pd-C, ethanol, 25°C | De-brominated product |
| Chlorobenzyl ether | H₂/Pd-C, elevated pressure | Cleavage to phenol and toluene derivative |
Reduction of the amine group itself is not typically observed under these conditions .
Comparative Reactivity of Structural Analogs
The compound’s reactivity differs significantly from analogs with modified substituents:
| Analog Substituent | Key Reactivity Difference |
|---|---|
| Methoxy (vs. ethoxy) | Faster ether hydrolysis due to reduced steric bulk |
| Fluorine (vs. chlorine) | Enhanced resistance to nucleophilic substitution |
| Methyl (vs. chlorobenzyl) | Reduced stability under oxidative conditions |
Stability Under Acidic/Basic Conditions
Scientific Research Applications
(2-Bromo-4-((2-chlorobenzyl)oxy)-5-ethoxyphenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-4-((2-chlorobenzyl)oxy)-5-ethoxyphenyl)methanamine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs, identified through similarity scoring and substituent patterns, include:
Table 1: Substituent and Property Comparison
*Molecular weights calculated based on substituent atomic masses.
Key Observations :
- Halogen Placement : The target’s 2-bromo substituent is shared with 1-[2-bromo-4-(CF3)phenyl]methanamine , but the latter’s 4-CF3 group introduces stronger electron-withdrawing effects compared to the target’s 4-(2-Cl-benzyl)oxy group.
- Oxygen-Containing Groups : The ethoxy (OEt) group at position 5 in the target compound likely improves metabolic stability compared to methoxy (OMe) analogs like (5-Bromo-2-methoxyphenyl)methanamine .
- Chlorobenzyloxy vs.
Biological Activity
(2-Bromo-4-((2-chlorobenzyl)oxy)-5-ethoxyphenyl)methanamine, with the CAS number 937598-86-2, is a complex organic compound characterized by its unique structure, which includes a bromine atom, a chlorobenzyl ether group, and an ethoxy substituent on a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C₁₅H₁₅BrClNO₂
- Molecular Weight : 356.64 g/mol
- Structure : The compound features a bromine atom and a chlorobenzyl ether group, which are believed to enhance its biological activity.
Antimicrobial Properties
Preliminary studies indicate that (2-Bromo-4-((2-chlorobenzyl)oxy)-5-ethoxyphenyl)methanamine exhibits antimicrobial activity against various bacterial strains. The presence of halogen atoms in its structure is thought to improve binding affinity to biological targets, potentially leading to altered cellular responses. Specific tests have shown effectiveness against common pathogens, although detailed mechanisms of action require further investigation .
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. In vitro studies using various cancer cell lines have demonstrated cytotoxic effects, with significant reductions in cell viability observed at specific concentrations. For instance, compounds with similar structures have shown IC₅₀ values ranging from 0.73 µM to 14.36 µM against liver carcinoma cell lines (HEPG2) and other tumor types .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | IC₅₀ (µM) | Biological Activity |
|---|---|---|
| Compound A | 0.73 | High potency |
| Compound B | 1.25 | Moderate potency |
| Compound C | 9.04 | Low potency |
| (2-Bromo-4-((2-chlorobenzyl)oxy)-5-ethoxyphenyl)methanamine | TBD | Potential anticancer activity |
The exact mechanism through which (2-Bromo-4-((2-chlorobenzyl)oxy)-5-ethoxyphenyl)methanamine exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes, modulating their activity and influencing various biological pathways. The presence of halogen substituents may enhance the compound's ability to penetrate cellular membranes and bind to target sites .
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing efficacy.
- Cytotoxicity Assessment :
- Structural Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
